10E-heptadecenoic acid

Descripción

Contextualization of trans-Fatty Acids in Biological Systems

Trans-fatty acids are unsaturated fatty acids containing at least one carbon-carbon double bond with a trans configuration. This configuration results in a more linear molecular shape, similar to that of saturated fatty acids, which influences their physical properties and biological functions. pressbooks.pub They can be broadly categorized into two main types based on their origin: industrial and natural (ruminant).

Industrial trans-fatty acids are formed during the partial hydrogenation of vegetable oils, a process that converts liquid oils into semi-solid fats. wikipedia.orgmicrobenotes.com This process generates a complex mixture of various trans-fatty acid isomers, with elaidic acid (trans-9-octadecenoic acid) being a prominent example. wikipedia.org In contrast, natural trans-fatty acids are produced by the action of bacteria in the rumen of ruminant animals like cattle, sheep, and goats. wikipedia.orgmicrobenotes.com The primary natural trans-fat, vaccenic acid (trans-11-octadecenoic acid), is formed through the biohydrogenation of polyunsaturated fatty acids present in the animal's diet. wikipedia.org

The metabolic fate of trans-fatty acids is complex. The position and configuration of the double bond determine the specific enzymatic pathways involved in their degradation. For instance, the β-oxidation of unsaturated fatty acids with a double bond at an even-numbered carbon, such as cis-10-heptadecenoic acid, requires auxiliary enzymes like 2,4-dienoyl-CoA reductase and 3,2-enoyl-CoA isomerase (the reductase-isomerase pathway) or 3-hydroxyacyl-CoA epimerase (the epimerase pathway). nih.gov Studies on the degradation of trans-10-heptadecenoic acid indicate its metabolism also proceeds via the reductase-isomerase pathway. nih.gov

The biological roles of trans-fatty acids are a subject of ongoing investigation and debate. While industrial trans-fats have been linked to adverse cardiovascular effects, the physiological impacts of naturally occurring trans-fats are less clear and may differ based on the specific isomer. nih.govnih.gov

Current Research Landscape and Significance of trans-10-Heptadecenoic Acid in Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, has provided the tools to identify and quantify hundreds of individual lipid species, including rare fatty acids like trans-10-heptadecenoic acid. This has opened new avenues for understanding its distribution, metabolism, and potential biological significance.

trans-10-Heptadecenoic acid is an odd-chain fatty acid, meaning it possesses an odd number of carbon atoms (17). Such fatty acids are less common than their even-chained counterparts. It has been identified as a minor constituent in ruminant fats and milk. glpbio.comnih.gov Beyond ruminants, it has also been detected in the monounsaturated fatty acid pool of the Western diamondback rattlesnake (Crotalus atrox), where its levels remain stable during periods of starvation. glpbio.com

Recent lipidomic studies have identified trans-10-heptadecenoic acid in various biological contexts, highlighting its potential as a biomarker. For instance, it has been detected in human blood and serum. nih.govhmdb.ca One study investigating fatty acid profiles in patients with early-onset coronary artery disease reported the quantification of trans-10-heptadecenoic acid, although no significant difference was observed between patient and control groups in that particular study. nih.gov Another study on rats subjected to mild traumatic brain injury identified trans-10-heptadecenoic acid as one of the lipids with altered levels. mdpi.com

Furthermore, research in plant and microbial systems has provided insights into the metabolism and occurrence of this fatty acid. In studies involving transgenic Arabidopsis and the bacterium Pseudomonas putida, the degradation of trans-10-heptadecenoic acid was shown to proceed through the reductase-isomerase pathway, similar to its cis isomer. nih.gov It has also been identified in metabolomic analyses of various plant species, such as tobacco and alfalfa. nih.govmdpi.comresearchgate.net

The table below summarizes findings from selected lipidomics studies where trans-10-heptadecenoic acid was identified.

| Biological Source | Study Context | Key Finding |

| Ruminant Fats | Analysis of milk and intramuscular fat | Identified as a minor constituent. |

| Human Serum | Early-onset coronary artery disease | Quantified, but no significant difference between cases and controls. nih.gov |

| Rat Brain | Mild traumatic brain injury | Altered levels observed post-injury. mdpi.com |

| Arabidopsis thaliana (transgenic) | Fatty acid degradation pathway analysis | Degraded via the reductase-isomerase pathway. nih.gov |

| Pseudomonas putida | Fatty acid degradation pathway analysis | Degraded via the reductase-isomerase pathway. nih.gov |

| Tobacco (Nicotiana tabacum) | Metabolomic analysis of different cultivars | Downregulated in the Basma cultivar compared to the K326 cultivar. nih.govresearchgate.net |

| Alfalfa (Medicago sativa) | Metabolomic analysis of plant-rhizobia symbiosis | Identified as one of the top five fatty acids in Sinorhizobium meliloti LL11. mdpi.com |

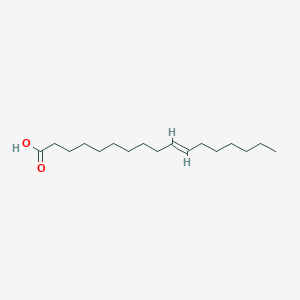

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-heptadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3,(H,18,19)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTXICBNEOEPAZ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348025 | |

| Record name | (10E)-10-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126761-43-1 | |

| Record name | (10E)-10-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sources and Distribution of Trans 10 Heptadecenoic Acid

Natural Occurrence in Ruminant Lipid Profiles

Trans-10-Heptadecenoic acid is recognized as a minor constituent of ruminant fats. caymanchem.comglpbio.comlipidmaps.orgbiomol.combertin-bioreagent.com While present, research indicates that it is not the most abundant isomer of heptadecenoic acid in these animals. In-depth analysis of milk and intramuscular fat from cattle, sheep, and goats has shown that the cis-9 isomer is the predominant form of heptadecenoic acid. nih.gov In fact, studies have found that trans-10-heptadecenoic acid is virtually absent in ruminant milk and intramuscular fat. nih.govresearchgate.net

Presence in Animal Tissues and Derived Food Products

The occurrence of trans-10-heptadecenoic acid extends beyond ruminants to other animal species and their food products.

Detection in Specific Organisms (e.g., C. atrox rattlesnakes, Oreochromis niloticus fish)

This fatty acid has been identified in the monounsaturated fatty acid pool of the Western diamondback rattlesnake (Crotalus atrox). caymanchem.comglpbio.comlipidmaps.orgbiomol.com Notably, its levels in these snakes appear to remain stable even during extended periods of starvation. caymanchem.comglpbio.comlipidmaps.orgbiomol.com

Furthermore, trans-10-heptadecenoic acid has been detected in the Nile tilapia (Oreochromis niloticus). unl.eduresearchgate.netresearchgate.net Studies analyzing the fatty acid composition of this fish, both in its raw state and after being fried in palm oil, have confirmed its presence. unl.eduresearchgate.net One study on fried Nile tilapia identified trans-10-heptadecenoic acid alongside other trans fatty acids. unl.edu Another investigation comparing raw and commercially fried Nile tilapia also listed trans-10-heptadecenoic acid as one of the identified trans-fatty acids. researchgate.net

Interactive Table: Presence of trans-10-Heptadecenoic Acid in Various Organisms

| Organism | Tissue/Product | Finding | References |

| Ruminants (Bovine, Ovine, Caprine) | Milk and Intramuscular Fat | Minor constituent | caymanchem.comglpbio.comlipidmaps.orgbiomol.combertin-bioreagent.com |

| Crotalus atrox (Rattlesnake) | Monounsaturated fatty acid pool | Present and stable during starvation | caymanchem.comglpbio.comlipidmaps.orgbiomol.com |

| Oreochromis niloticus (Nile Tilapia) | Fried fish | Identified | unl.eduresearchgate.net |

| Oreochromis niloticus (Nile Tilapia) | Raw and commercially fried fish muscle | Identified | researchgate.net |

Influence of Dietary Factors on trans-10-Heptadecenoic Acid Concentrations in Biological Systems

The concentration of fatty acids in an organism is often linked to its diet. In ruminants, the composition of their feed can alter the fatty acid profile of their milk and tissues. mdpi.com For instance, a higher forage-to-concentrate ratio in the diet of ruminants can lead to increased levels of certain beneficial fatty acids in their milk fat. mdpi.com

In the case of Nile tilapia, the cooking method and the oil used can impact the fatty acid profile, including the presence of trans fats. One study observed that repeatedly using palm oil for frying Nile tilapia led to an increase in saturated and trans fatty acids, while cis and essential fatty acids decreased. unl.eduresearchgate.net This suggests that the preparation method of food products can influence the levels of trans-10-heptadecenoic acid.

Biosynthesis and Enzymatic Metabolism of Trans 10 Heptadecenoic Acid

Pathways of Formation and Degradation in Microbial Systems

The breakdown of trans-10-heptadecenoic acid in microorganisms, particularly in the context of producing bioplastics like polyhydroxyalkanoates (PHAs), involves several key enzymatic pathways. These pathways ensure the efficient processing of this fatty acid for energy or for the synthesis of storage compounds.

Reductase-Dependent Pathways for Polyhydroxyalkanoate Synthesis

The synthesis of polyhydroxyalkanoates (PHAs) from trans-10-heptadecenoic acid in organisms like the yeast Saccharomyces cerevisiae highlights a significant metabolic route dependent on specific reductases. nih.govnih.gov When these microorganisms are fed with trans-10-heptadecenoic acid, the fatty acid is channeled into the β-oxidation cycle. This process generates 3-hydroxyacyl-CoA intermediates, which are the building blocks for PHA. nih.govnih.gov

Research demonstrates that a substantial portion of trans-10-heptadecenoic acid is metabolized through a pathway involving a 2,4-dienoyl-CoA reductase. In wild-type yeast cells, approximately half of the carbon flux from trans-10-heptadecenoic acid degradation proceeds through this reductase-dependent pathway. This pathway is crucial for handling the specific intermediates generated from unsaturated fatty acids with double bonds at even-numbered positions. nih.gov

Multifunctional Enzyme (MFE)-Dependent Degradation Pathways, including Enoyl-CoA Hydratase II Activity

Alongside the reductase-dependent route, a direct degradation pathway involving a multifunctional enzyme (MFE) is also prominent. nih.govbroadpharm.com This MFE possesses several enzymatic activities, including enoyl-CoA hydratase II. nih.govbiocat.com This enzyme directly acts on intermediates of trans-10-heptadecenoic acid metabolism. nih.gov

In mutant yeast strains lacking the 2,4-dienoyl-CoA reductase, the degradation of trans-10-heptadecenoic acid can still proceed, albeit less efficiently, relying solely on the enoyl-CoA hydratase II activity of the MFE. nih.gov This indicates that the MFE-dependent pathway serves as a direct, though sometimes less optimal, route for the β-oxidation of this fatty acid. nih.gov The dual existence of these pathways suggests a robust and flexible metabolic network for processing trans-unsaturated fatty acids.

Role of 2,4-Dienoyl-CoA Reductase and Delta3,Delta2-Enoyl-CoA Isomerase in Metabolic Flux

The efficient metabolism of trans-10-heptadecenoic acid is orchestrated by the interplay of 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase. broadpharm.combiocat.com The 2,4-dienoyl-CoA reductase is essential for reducing the 2-trans,4-trans-dienoyl-CoA intermediate that can be formed during the β-oxidation of this fatty acid. nih.gov

The Δ3,Δ2-enoyl-CoA isomerase is also critical, as its absence can significantly impede the metabolic flux. nih.gov Studies have shown that yeast mutants lacking this isomerase experience a more severe reduction in β-oxidation flux compared to mutants without the 2,4-dienoyl-CoA reductase. nih.gov This suggests that the formation of a 3-trans-enoyl-CoA intermediate in the absence of the isomerase leads to a blockage of the direct MFE-dependent pathway, highlighting the isomerase's crucial role in maintaining metabolic flow. nih.gov

Interconversion and Isomeric Biotransformation Mechanisms

The metabolism of trans-10-heptadecenoic acid is closely linked to its cis isomer, cis-10-heptadecenoic acid, and is part of the broader system of fatty acid modification in various organisms.

Relationship and Differentiation from cis-10-Heptadecenoic Acid Metabolism

The metabolism of trans-10-heptadecenoic acid differs significantly from that of its cis counterpart. The synthesis of PHA from cis-10-heptadecenoic acid is strictly dependent on the presence of both 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase activities. nih.govmedchemexpress.com In contrast, the degradation of trans-10-heptadecenoic acid can proceed to some extent even without the 2,4-dienoyl-CoA reductase, via the direct action of the MFE's enoyl-CoA hydratase II. nih.gov

This distinction is further highlighted in studies using transgenic plants. The degradation of trans-10-heptadecenoic acid in these systems also appears to be mediated by the reductase-isomerase pathway. nih.gov However, unlike the metabolism of the cis isomer, it does not lead to a significant increase in certain β-oxidation intermediates, suggesting that a large portion of the cis isomer is processed through an alternative epimerase pathway, which is less significant for the trans isomer. nih.gov

Enzyme Dependency for PHA Synthesis from Heptadecenoic Acid Isomers

| Fatty Acid Isomer | 2,4-Dienoyl-CoA Reductase | Δ3,Δ2-Enoyl-CoA Isomerase | Direct MFE Pathway |

|---|---|---|---|

| trans-10-Heptadecenoic acid | Enhances efficiency, but not strictly required | Crucial for optimal flux | Functional, allows for degradation in reductase mutants |

| cis-10-Heptadecenoic acid | Strictly required | Strictly required | Not a primary pathway |

Broader Context of Fatty Acid Elongation and Desaturation Systems in Diverse Organisms

The metabolism of trans-10-heptadecenoic acid is situated within the larger framework of fatty acid synthesis, elongation, and desaturation that occurs in all living organisms. researchgate.net De novo fatty acid synthesis typically produces saturated fatty acids like palmitic acid. researchgate.netwikipedia.org These can then be modified by elongase and desaturase enzymes to create a diverse array of fatty acids, including monounsaturated and polyunsaturated variants. researchgate.netwikipedia.org

Elongation systems, primarily located in the endoplasmic reticulum, add two-carbon units to pre-existing fatty acid chains. nih.gov Desaturases introduce double bonds at specific positions, and the stereochemistry (cis or trans) of these bonds is critical for the fatty acid's properties and subsequent metabolism. researchgate.netgsartor.org The complex enzymatic machinery for handling both cis and trans double bonds, as seen in the metabolism of the heptadecenoic acid isomers, underscores the adaptability of fatty acid metabolic pathways to accommodate a wide variety of substrates. researchgate.net

Intracellular Carbon Flow Dynamics Mediated by trans-10-Heptadecenoic Acid

The metabolism of trans-10-heptadecenoic acid significantly influences intracellular carbon flow, particularly in organisms where it serves as a carbon source. The β-oxidation of this fatty acid generates intermediates that can be channeled into various metabolic pathways, a process that has been elucidated through studies involving recombinant microorganisms engineered to produce polyhydroxyalkanoates (PHAs). PHAs are biopolyesters synthesized by the polymerization of 3-hydroxyacyl-CoA intermediates, which are also intermediates of the fatty acid β-oxidation cycle. By analyzing the monomer composition of the produced PHA, the flow of carbon from the initial fatty acid substrate can be traced.

In recombinant Saccharomyces cerevisiae expressing a peroxisomal PHA synthase, the degradation of trans-10-heptadecenoic acid demonstrates a substantial carbon flux through two distinct pathways. nih.gov One is a reductase-dependent pathway, and the other is a direct pathway involving the multifunctional enzyme (MFE). nih.gov The presence of both pathways leads to a significant intracellular carbon outflow. medchemexpress.combiocat.combroadpharm.com

Research on transgenic Arabidopsis thaliana expressing the PHA synthase from Pseudomonas aeruginosa in their peroxisomes further details these carbon flow dynamics. When these plants are fed with trans-10-heptadecenoic acid, the resulting PHA is composed of various 3-hydroxyacid monomers, which directly reflects the intermediates generated during its β-oxidation. The degradation of trans-10-heptadecenoic acid is mediated by the reductase-isomerase pathway, which is evidenced by the range of 3-hydroxyacid monomers incorporated into the PHA. nih.gov

Studies utilizing recombinant organisms have provided quantitative data on the carbon flow from trans-10-heptadecenoic acid to PHA. The composition of the resulting PHA reveals the specific intermediates of the β-oxidation pathway that are generated and subsequently polymerized.

In experiments with recombinant Saccharomyces cerevisiae, the degradation of trans-10-heptadecenoic acid was analyzed in both wild-type and mutant strains. In mutants lacking the 2,4-dienoyl-CoA reductase, PHA production from trans-10-heptadecenoic acid was reduced to 10-25% of that in wild-type cells, indicating that while the direct MFE-dependent pathway is active, the reductase-dependent pathway handles a more substantial carbon flux. nih.gov Wild-type cells, on the other hand, show a significant carbon flow through both degradation routes. nih.gov

The following table summarizes the monomer composition of PHA produced from trans-10-heptadecenoic acid in transgenic Arabidopsis thaliana, illustrating the distribution of carbon into different chain-length monomers.

Table 1: Monomer Composition of PHA from trans-10-Heptadecenoic Acid in Transgenic Arabidopsis thaliana

| 3-Hydroxyacid Monomer | Molar Ratio |

|---|---|

| 3-Hydroxyheptanoyl-CoA (H7) | 1 |

| 3-Hydroxynonanoyl-CoA (H9) | 1.2 |

| 3-Hydroxyundecanoyl-CoA (H11) | 0.7 |

Data derived from analysis of PHA synthesized in plants fed with trans-10-heptadecenoic acid. The ratios are relative to the H7 monomer. nih.gov

Further studies with S. cerevisiae expressing a modified PHA synthase provided additional insight into the monomer composition of PHAs derived from odd-chain fatty acids. When fed with heptadec-cis-10-enoic acid, the resulting PHA contained odd-chain monomers H13:1, H11:0, H9:0, H7:0, and H5:0, demonstrating the direct channeling of β-oxidation intermediates into PHA synthesis. nih.gov

Table 2: Odd-Chain Monomers in PHA from S. cerevisiae Fed Heptadecenoic Acid

| 3-Hydroxyacid Monomer | Presence in PHA |

|---|---|

| H13:1 | Detected |

| H11:0 | Detected |

| H9:0 | Detected |

| H7:0 | Detected |

| H5:0 | Detected |

This table indicates the odd-chain 3-hydroxyacid monomers identified in PHA synthesized by recombinant S. cerevisiae grown on heptadec-cis-10-enoic acid. nih.gov

These findings collectively underscore that the degradation of trans-10-heptadecenoic acid leads to a massive intracellular carbon outflow, which can be harnessed for the synthesis of biopolymers like PHAs through different enzymatic pathways. medchemexpress.combiocat.combroadpharm.com The specific composition of these polymers provides a quantitative fingerprint of the underlying carbon flow dynamics.

Biological Activities and Cellular Signaling of Trans 10 Heptadecenoic Acid

Integration into Cellular Lipid Pools and Membrane Dynamics

The incorporation of fatty acids into cellular lipid pools, particularly into the phospholipids (B1166683) that form cellular membranes, is a critical determinant of membrane structure and function. Trans-fatty acids are known to be incorporated into membrane phospholipids, where they can alter membrane fluidity and the function of membrane-associated enzymes. taylorandfrancis.com The unique structure of trans-10-heptadecenoic acid, with its C17 odd-chain length and a trans double bond, suggests it can be integrated into various lipid classes, including triglycerides, cholesteryl esters, and phospholipids. taylorandfrancis.com

Once integrated into the phospholipid bilayer, trans-10-heptadecenoic acid would influence the packing of acyl chains, thereby affecting the biophysical properties of the membrane. Research on the saturated odd-chain fatty acids pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) suggests they may increase membrane fluidity to a degree comparable to some polyunsaturated fatty acids, which is crucial for maintaining the homeostatic requirements for membrane functionality. mdpi.com Although the trans configuration of the double bond in 10-heptadecenoic acid would result in a more linear structure compared to its cis counterpart, its odd number of carbons would still disrupt the highly ordered packing of even-chain saturated fatty acids in the membrane. This integration can modulate the activity of membrane-bound proteins, transport systems, and receptors.

The enzymatic incorporation of fatty acids into phospholipids has been demonstrated for related compounds. For instance, lipases can catalyze the incorporation of heptadecanoic acid into phosphatidylcholine. researchgate.net This provides a plausible mechanism by which trans-10-heptadecenoic acid could be actively integrated into cellular membranes, becoming a part of the dynamic lipid landscape of the cell.

Modulation of Gene Expression and Associated Signaling Pathways

Fatty acids are not merely structural components or energy sources; they are also potent signaling molecules that can modulate gene expression and intricate cellular pathways. While direct studies on trans-10-heptadecenoic acid are limited, the activities of structurally similar fatty acids offer significant insights into its potential roles.

One of the most critical signaling networks in the cell is the phosphoinositide 3-kinase (PI3K)/Akt pathway, which governs cell survival, proliferation, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. nih.gov Notably, research on non-small-cell lung cancer cells has shown that heptadecanoic acid (C17:0), the saturated analogue of 10-heptadecenoic acid, can suppress the activation of the PI3K/Akt signaling pathway. This suggests a potential role for C17 fatty acids in modulating this key cancer-related pathway.

Furthermore, fatty acids are known to interact with and modulate Toll-like receptor (TLR) signaling pathways, which are crucial for innate immune responses. frontiersin.org For example, saturated fatty acids can induce the expression of inflammatory markers like cyclooxygenase-2 (COX-2) through TLR4 signaling. It is plausible that trans-10-heptadecenoic acid could also influence these inflammatory signaling cascades, although its specific effects as a trans-unsaturated odd-chain fatty acid remain to be elucidated. Free fatty acids can also act as ligands for a family of G protein-coupled receptors (GPCRs), such as FFAR4 (GPR120), which are activated by medium- and long-chain fatty acids and play roles in metabolism and inflammation. mdpi.com

Interactions with Other Lipid Metabolites and Enzymes

The metabolic processing of trans-10-heptadecenoic acid involves its entry into the β-oxidation pathway, the primary route for fatty acid degradation. Due to the trans double bond at an even-numbered carbon (C10), its breakdown requires the action of auxiliary enzymes in addition to the core β-oxidation machinery. nih.gov

Studies in Saccharomyces cerevisiae and transgenic Arabidopsis have been instrumental in delineating these pathways. nih.govnih.gov The degradation of trans-10-heptadecenoic acid can proceed through at least two routes within the peroxisome. nih.govnih.gov A significant portion of its metabolism relies on a reductase-dependent pathway. nih.gov However, it can also be degraded directly via the multifunctional enzyme (MFE), specifically through its enoyl-CoA hydratase II activity, particularly when the reductase pathway is impaired. nih.govmedchemexpress.combiocat.com This leads to what has been described as a substantial intracellular carbon outflow through both of these dependent pathways. medchemexpress.combiocat.com

The flux through the β-oxidation pathway is significantly impacted by the presence or absence of key auxiliary enzymes. The process involves the conversion of the fatty acid into intermediates that can re-enter the main spiral of β-oxidation.

Key Enzymes in the Metabolism of trans-10-Heptadecenoic Acid

| Enzyme | Abbreviation | Function in trans-10-Heptadecenoic Acid Metabolism | Reference(s) |

|---|---|---|---|

| 2,4-Dienoyl-CoA Reductase | Acts on a trans-2,trans-4-dienoyl-CoA intermediate that can be formed during β-oxidation, converting it to trans-3-enoyl-CoA. This is a key step in the reductase-dependent pathway. | nih.govnih.gov | |

| Δ3,Δ2-Enoyl-CoA Isomerase | ECI | Isomerizes the trans-3-enoyl-CoA intermediate produced by the reductase into trans-2-enoyl-CoA, a standard substrate for the core β-oxidation cycle. Its absence severely reduces flux through β-oxidation. | nih.govresearchgate.net |

| Enoyl-CoA Hydratase II | Part of the Multifunctional Enzyme (MFE), it can directly hydrate (B1144303) the trans double bond, allowing for degradation in the absence of 2,4-dienoyl-CoA reductase. This represents the direct MFE-dependent pathway. | nih.govmedchemexpress.combiocat.com |

| Multifunctional Enzyme | MFE | A protein complex in peroxisomes that contains several enzymatic activities required for β-oxidation, including enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. | nih.govmedchemexpress.combiocat.com |

Research has shown that the metabolic flux is more severely hampered in mutants lacking Δ3,Δ2-enoyl-CoA isomerase compared to those lacking 2,4-dienoyl-CoA reductase, highlighting the critical role of the isomerase in processing the intermediates of trans-unsaturated fatty acid degradation. nih.gov

Physiological and Pathophysiological Implications of Trans 10 Heptadecenoic Acid

Associations with Cardiovascular Health Markers and Lipid Profiles

The impact of dietary fats on cardiovascular health is well-established, with different fatty acids exerting varied effects on lipid profiles and the risk of cardiovascular disease. Generally, industrial trans fatty acids are associated with adverse cardiovascular outcomes, primarily through their effects on blood lipids, such as increasing low-density lipoprotein (LDL) cholesterol and decreasing high-density lipoprotein (HDL) cholesterol. nih.govwho.intresearchgate.net

A study investigating the serum fatty acid profiles in patients with early-onset coronary artery disease (CAD) provided specific data on trans-10-heptadecenoic acid. The mean concentrations of this fatty acid were measured in a control group, a group with CAD but without myocardial infarction (MI), and a group that had experienced an MI. While the results did not show a statistically significant difference, they provide a snapshot of the circulating levels of this fatty acid in these patient populations. nih.gov

Table 1: Serum Concentrations of trans-10-Heptadecenoic Acid in Patients with Early-Onset Coronary Artery Disease and Controls

| Group | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) |

| Control | 0.92 | 0.27 |

| CAD without MI | 0.58 | 0.36 |

| MI | 0.89 | 0.27 |

| Data from a study on serum fatty acid profiles and early-onset coronary artery disease. nih.gov |

It is important to note that while high intakes of industrial trans fats are linked to an increased risk of coronary heart disease, the specific contribution of naturally occurring trans fatty acids like trans-10-heptadecenoic acid is still an area of active research. researchgate.net

Role in Metabolic Homeostasis and Related Disorders

Potential Influence on Insulin (B600854) Resistance and Glucose Metabolism

The relationship between fatty acids and insulin sensitivity is complex. High levels of certain fatty acids can contribute to insulin resistance, a key factor in the development of type 2 diabetes. oup.comnih.gov While direct evidence for the effect of trans-10-heptadecenoic acid on insulin resistance is limited, studies on other trans fatty acids offer some insights. For instance, trans-palmitoleate has been associated with lower insulin resistance. mdpi.com Conversely, other research suggests that a high intake of trans fatty acids can worsen insulin resistance, particularly in individuals who are already overweight or have diabetes. mdpi.com The specific actions of trans-10-heptadecenoic acid within this context remain to be fully elucidated.

Mechanisms Related to Adiposity and Obesity

Fatty acids are central to the biology of adipose tissue, influencing both fat storage and breakdown. jomes.org Some isomers of conjugated linoleic acid (CLA), which are also trans fatty acids, have been shown to reduce adiposity. For example, the trans-10, cis-12 isomer of CLA has been found to decrease body fat in humans and animal models by mechanisms that may include the browning of white adipose tissue and increased fatty acid oxidation. mdpi.comnih.govnih.gov However, these effects are isomer-specific, and it is not known if trans-10-heptadecenoic acid shares these properties.

Contribution to Inflammatory Processes and Oxidative Stress

Chronic inflammation and oxidative stress are underlying factors in many chronic diseases. Fatty acids can modulate these processes. Research on the general effects of industrial trans fatty acids on inflammation has yielded mixed results. One study found that a high intake of industrial trans fatty acids did not substantially affect plasma concentrations of several inflammatory markers, though it did increase a marker of lipid peroxidation, suggesting a potential role in oxidative stress. nih.gov The specific contribution of trans-10-heptadecenoic acid to inflammation and oxidative stress has not been extensively studied.

Specific Context in Reproductive Health: Ovarian Reserve and Fatty Acid Profiles

Emerging research has highlighted a potential role for fatty acids in female reproductive health, particularly in the context of ovarian reserve. A study focusing on the fatty acid profiles of granulosa cells, which are critical for oocyte development, found significantly lower levels of 15 fatty acids, including trans-10-heptadecenoic acid, in patients with diminished ovarian reserve (DOR) compared to those with normal ovarian reserve (NOR). nih.govresearchgate.net

Table 2: Relative Abundance of trans-10-Heptadecenoic Acid in Granulosa Cells of Patients with Normal and Diminished Ovarian Reserve

| Group | Mean Relative Abundance | Standard Deviation | Fold Change (DOR/NOR) | P-value |

| Normal Ovarian Reserve (NOR) | 8.002 | 2.783 | \multirow{2}{}{0.35} | \multirow{2}{}{0.032} |

| Diminished Ovarian Reserve (DOR) | Significantly Lower | - | ||

| Data adapted from a study on fatty acids and diminished ovarian reserve. nih.gov |

This finding suggests that alterations in the fatty acid composition of the ovarian microenvironment may be involved in the pathophysiology of DOR. The decreased levels of trans-10-heptadecenoic acid and other fatty acids were associated with reduced ATP production and increased DNA damage in granulosa cells, potentially leading to apoptosis and contributing to the decline in ovarian reserve. nih.govresearchgate.net

Neurological Responses and Lipidome Changes (e.g., Traumatic Brain Injury Models)

Advanced Analytical Methodologies for Trans 10 Heptadecenoic Acid Research

Chromatographic Techniques for Separation and Identification

The separation and identification of trans-10-Heptadecenoic acid from a multitude of other fatty acid isomers present in biological matrices is a significant analytical challenge. Modern chromatography, coupled with mass spectrometry, provides the necessary tools to achieve this.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including trans-10-Heptadecenoic acid. universiteitleiden.nldkfz.de For GC-MS analysis, fatty acids must first be converted into volatile derivatives, a process known as derivatization. universiteitleiden.nlnih.gov This typically involves methylation to form fatty acid methyl esters (FAMEs). dkfz.dewho.int The derivatized sample is then introduced into the GC, where it is vaporized and separated based on the components' differing affinities for a stationary phase within a capillary column. who.int As the separated FAMEs elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification and quantification. mdpi.com

In a study identifying potential biomarkers for distinguishing dog meat from beef, trans-10-heptadecenoic acid was identified using an untargeted metabolomics approach with LC-HRMS. kosfaj.orgresearchgate.net Another study on diminished ovarian reserve found decreased levels of trans-10-Heptadecenoic acid in the granulosa cells of patients, utilizing GC-MS for fatty acid analysis. nih.gov The GC-MS system used a CP-Sil88 capillary column (60 m × 250 μm × 0.20 μm) with a specific temperature program to achieve separation. nih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a powerful tool for lipid analysis, offering high sensitivity and the ability to analyze non-derivatized fatty acids. kosfaj.orgnih.gov In this technique, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. The eluent from the LC column is then introduced into a high-resolution mass spectrometer, such as an Orbitrap, which can determine the mass of ions with very high accuracy. kosfaj.org

This high mass accuracy is advantageous for the confident identification of compounds like trans-10-Heptadecenoic acid in complex mixtures, often without the need for derivatization. nih.gov For instance, LC-HRMS has been successfully employed in untargeted metabolomics studies to identify discriminating metabolites, including trans-10-Heptadecenoic acid, in food authentication studies. kosfaj.orgresearchgate.netsemanticscholar.orgmdpi.com One such study used an ultra-high performance liquid chromatography (UHPLC) system with a C18 column and a gradient elution of water and methanol (B129727), both containing formic acid, to separate metabolites before HRMS analysis. kosfaj.org

High-Resolution Gas Chromatography with Highly Polar Capillary Columns for Isomer Resolution

The separation of geometric (cis/trans) and positional isomers of fatty acids is a particularly challenging aspect of lipid analysis. sigmaaldrich.comoup.com High-resolution gas chromatography utilizing long, highly polar capillary columns is the method of choice for this purpose. sigmaaldrich.comoup.comscispace.com Columns with stationary phases like 100% biscyanopropyl polysiloxane (e.g., SP-2560) or highly polar ionic liquids (e.g., SLB-IL111) offer excellent selectivity for resolving these isomers. sigmaaldrich.comsigmaaldrich.comnih.gov

The high polarity of these columns allows for the separation of FAME isomers based on subtle differences in their structure, such as the position and configuration of the double bond. sigmaaldrich.comsigmaaldrich.com For example, 100-meter SP-2560 columns are specified in official methods for cis/trans FAME analysis and provide high-resolution separation. sigmaaldrich.com The use of these long, highly polar columns is often mandatory for the accurate quantification of trans fatty acids in food and biological samples. scispace.com However, inconsistencies in separation can occur, necessitating careful monitoring of the elution order with standards. nih.gov The elution temperature can also be adjusted to optimize the separation of critical pairs of fatty acids. nih.govnih.gov

Sample Preparation and Derivatization Strategies for Lipid Analysis in Complex Biological Matrices

Effective sample preparation is crucial for accurate and reliable analysis of trans-10-Heptadecenoic acid in complex biological matrices such as blood, tissues, or food. nih.gov This process typically involves extraction of lipids, followed by derivatization to make the fatty acids suitable for GC analysis. nih.govnih.gov

A common initial step is lipid extraction, for which methods like the Folch or Bligh and Dyer procedures are frequently used. dkfz.demdpi.com These methods use a mixture of chloroform (B151607) (or a less toxic alternative like iso-octane) and methanol to extract lipids from the sample. mdpi.commdpi.com For the analysis of total fatty acids, a saponification or hydrolysis step is required to release fatty acids from their esterified forms (e.g., triglycerides, phospholipids). nih.gov

Derivatization is a key step, especially for GC-MS analysis, to increase the volatility and thermal stability of the fatty acids. universiteitleiden.nlnih.gov The most common derivatization method is transesterification to form FAMEs. This can be achieved using reagents like boron trifluoride-methanol, methanolic HCl, or sodium methoxide. who.intmdpi.comscispace.com For instance, a direct transesterification method can be used, which avoids a separate extraction step, by directly treating the sample with a methylation reagent. scispace.comcambridge.org Another derivatization strategy involves the use of silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr), the latter being particularly useful for enhancing sensitivity in negative chemical ionization GC-MS. nih.govunipi.it The choice of derivatization reagent and reaction conditions can significantly impact the efficiency and accuracy of the analysis. unipi.it

Application of Internal Standards and Quantification Protocols for Research Accuracy

Accurate quantification of trans-10-Heptadecenoic acid requires the use of internal standards and well-defined quantification protocols to correct for variations in sample preparation and instrument response. nih.govlipidmaps.org

An internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. nih.gov It is added to the sample in a known amount at the beginning of the analytical procedure. nih.gov By comparing the response of the analyte to the response of the internal standard, any losses during sample preparation or variations in injection volume can be compensated for. lipidmaps.org For fatty acid analysis, odd-chain fatty acids like heptadecanoic acid (C17:0) or isotopically labeled (e.g., deuterated) versions of the analyte are commonly used as internal standards. nih.govcambridge.orgnih.govlipidmaps.orgarabjchem.org For example, triheneicosanoin (B1351006) (21:0 TAG) can be used as an internal standard for the quantification of fatty acids as grams per 100g of food. who.int The choice of internal standard is critical and should ideally have similar chemical and physical properties to the analyte. lipidmaps.org

Quantification is typically performed by creating a calibration curve using a series of standard solutions containing known concentrations of the analyte and the internal standard. arabjchem.org The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte. The concentration of the analyte in the unknown sample can then be determined from its peak area ratio using this calibration curve. arabjchem.org For GC-MS, selected ion monitoring (SIM) mode is often used to increase sensitivity and specificity by monitoring only specific ions characteristic of the analyte and internal standard. mdpi.comlipidmaps.org The use of stable isotope-labeled internal standards in conjunction with mass spectrometry provides the highest level of accuracy for quantification. lipidmaps.org

Experimental Models in Trans 10 Heptadecenoic Acid Research

Microbial Systems for Metabolic Pathway Elucidation

Microbial systems are invaluable tools for dissecting the metabolic pathways involving trans-10-heptadecenoic acid. Their genetic tractability and rapid growth allow for detailed investigation of fatty acid metabolism.

Saccharomyces cerevisiae , a well-characterized yeast, has been instrumental in studying the β-oxidation of trans-unsaturated fatty acids. Research using recombinant S. cerevisiae expressing a peroxisomal polyhydroxyalkanoate (PHA) synthase has shed light on the degradation of trans-10-heptadecenoic acid. nih.govmedchemexpress.com These studies revealed that its breakdown can occur through two pathways: a reductase-dependent pathway and a direct pathway involving the multifunctional enzyme (MFE). nih.govmedchemexpress.com In wild-type cells, both pathways contribute significantly to its metabolism. nih.gov However, in mutants lacking 2,4-dienoyl-CoA reductase, the degradation proceeds directly via the enoyl-CoA hydratase II activity of the MFE, albeit at a reduced rate. nih.gov This highlights the flexibility of yeast β-oxidation in handling trans-unsaturated fatty acids. Further studies have also utilized S. cerevisiae to investigate the effects of conjugated linoleic acid (CLA) isomers on lipid metabolism, providing a model to understand how different fatty acids can influence cellular processes like triacylglycerol degradation and fatty acid desaturation. juniperpublishers.com

Escherichia coli , a bacterium widely used in metabolic engineering, has been engineered to produce various fatty acids. nih.gov While direct studies on trans-10-heptadecenoic acid are not extensively documented, research on related fatty acids provides a framework. For instance, E. coli has been engineered to produce 10-hydroxy-2-decenoic acid, a process involving the hydroxylation of a trans-2-decenoic acid precursor. nih.gov This demonstrates the potential of E. coli as a platform for producing and modifying trans-unsaturated fatty acids. Additionally, studies on gentamicin-resistant E. coli have shown alterations in their lipid metabolism, including significant decreases in the levels of cis-10-heptadecenoic acid, suggesting a link between fatty acid profiles and antibiotic resistance. mdpi.com

Lactobacillus plantarum , a lactic acid bacterium found in diverse environments, is known for its ability to metabolize polyunsaturated fatty acids. nih.govresearchgate.net Strains of L. plantarum can convert linoleic acid into conjugated linoleic acids (CLAs) through a multi-enzyme system. nih.govresearchgate.net This process involves the formation of hydroxy fatty acid intermediates, such as 10-hydroxy-cis-12-octadecenoic acid. tandfonline.com While the direct metabolism of trans-10-heptadecenoic acid is not a primary focus, the enzymatic machinery of L. plantarum for fatty acid isomerization and hydration provides a valuable model for understanding the bioconversion of unsaturated fatty acids. nih.govresearchgate.net Different strains of L. plantarum have shown varied abilities to metabolize linoleic acid into different bioactive compounds. mattioli1885journals.comteagasc.ie

Yarrowia lipolytica , an oleaginous yeast, is a promising chassis for the production of unusual lipids, including odd-chain fatty acids. nih.govfrontiersin.orgfrontiersin.org Through metabolic engineering, Y. lipolytica has been engineered to produce heptadecenoic acid (C17:1) from precursors like propionate. frontiersin.orgfrontiersin.org By deleting specific genes and optimizing fermentation conditions, researchers have successfully increased the production of odd-chain fatty acids, with C17:1 being a significant component. frontiersin.orgfrontiersin.org This yeast has also been engineered to produce trans-10, cis-12-CLA by expressing a linoleic acid isomerase from Propionibacterium acnes. nih.gov The ability of Y. lipolytica to accumulate high levels of lipids makes it an excellent model for studying the synthesis and modification of fatty acids like trans-10-heptadecenoic acid. chalmers.se

Synechococcus elongatus , a species of cyanobacteria, has been used to study fatty acid desaturation. researchgate.netmdpi.com When a Δ6-fatty acid desaturase from Synechocystis sp. PCC 6803 was expressed in S. elongatus, the cyanobacterium was able to convert exogenously added cis-10-heptadecenoic acid into cis-6,10-heptadecadienoic acid. researchgate.netmdpi.com This demonstrates the ability of the desaturase to act on an existing monounsaturated fatty acid, providing insights into the mechanisms of fatty acid modification in photosynthetic organisms. S. elongatus serves as a unique model to explore the introduction of double bonds into fatty acid chains. scirp.orgd-nb.info

Animal Models for Physiological and Metabolic Studies

Animal models are crucial for understanding the systemic effects of trans-10-heptadecenoic acid on physiology and metabolism.

In Vivo Investigations in Rodent Models (e.g., rats, mice)

While specific in vivo studies in rodent models focusing solely on trans-10-heptadecenoic acid are limited, research on related trans fatty acids provides valuable context. Studies in mice have shown that trans-unsaturated fatty acids can activate the NLRP3 inflammasome in macrophages and worsen intestinal inflammation, highlighting the potential pro-inflammatory effects of certain trans fatty acid isomers. nih.gov

Studies in Ruminant Species and their Milk Fat Composition

Trans-10-heptadecenoic acid is a minor constituent of ruminant fats, including milk and intramuscular fat. caymanchem.comresearchgate.netnih.gov The composition of fatty acids in ruminant products is heavily influenced by the biohydrogenation processes in the rumen. cdnsciencepub.comfrontiersin.org Diets high in grains can lead to a "trans-10 shifted" biohydrogenation pathway, increasing the formation of trans-10 C18:1 and trans-10, cis-12 CLA. cdnsciencepub.comfrontiersin.org While trans-10 C18:1 has been investigated for its potential role in milk fat depression, direct infusion studies in dairy cows have shown that it does not reduce milk fat synthesis, unlike trans-10, cis-12 CLA. nih.gov The presence of various heptadecenoic acid isomers in ruminant fat underscores the complexity of rumen lipid metabolism. researchgate.netnih.gov

| Ruminant Product | Key Findings Regarding Heptadecenoic Acid |

| Milk Fat | trans-10-Heptadecenoic acid is a minor component. caymanchem.com The predominant C17:1 isomer is cis-9-heptadecenoic acid. researchgate.netnih.gov |

| Intramuscular Fat | Contains minor amounts of trans-10-heptadecenoic acid. researchgate.net |

Unique Animal Models (e.g., Crotalus atrox) for Metabolic Adaptations

The Western diamondback rattlesnake (Crotalus atrox) presents a unique model for studying metabolic adaptations to extreme physiological states like prolonged starvation. Trans-10-heptadecenoic acid is found in the monounsaturated fatty acid pool of these rattlesnakes and, interestingly, its levels remain constant during periods of fasting. caymanchem.comlipidmaps.org This suggests a specific role for this fatty acid in maintaining metabolic homeostasis under severe energy restriction.

In Vitro Cellular Models for Molecular Mechanism Investigations

In vitro cellular models are essential for elucidating the molecular mechanisms through which trans-10-heptadecenoic acid exerts its effects.

Bovine mammary epithelial cells are a key model for studying milk fat synthesis. nih.govsigmaaldrich.cnnih.govacs.org Research using these cells has shown that trans-10, cis-12 CLA, a related fatty acid, can inhibit lipid synthesis by reducing the activation of the transcription factor SREBP-1. nih.gov In contrast, trans-10 18:1 has been shown to increase the activity of SRE-luciferase reporters, suggesting a different regulatory role compared to its conjugated counterpart. nih.gov These cells provide a platform to investigate how different fatty acids, including isomers of heptadecenoic acid, might influence the genetic and metabolic pathways governing milk lipid production. mdpi.comnottingham.ac.uk

HL-60 cells , a human promyelocytic leukemia cell line, have been used to investigate the anti-proliferative effects of various fatty acids. caymanchem.comebi.ac.uk Studies have reported that cis-10-heptadecenoic acid can inhibit the proliferation of HL-60 cells. caymanchem.comebi.ac.uk While less potent than some saturated fatty acids, this finding suggests a potential role for C17:1 isomers in modulating cancer cell growth. The HL-60 cell line is also a model for studying the production of arachidonic acid metabolites. nih.gov

Mouse macrophages are used to study the inflammatory responses to fatty acids. nih.govcaymanchem.com Research has shown that cis-10-heptadecenoic acid can prevent the production of tumor necrosis factor (TNF) induced by lipopolysaccharide (LPS) in mouse macrophages. caymanchem.com This suggests a potential anti-inflammatory role for this fatty acid. mdpi.com Conversely, other trans-fatty acids have been shown to activate the NLRP3 inflammasome in macrophages, indicating that the specific isomer is critical in determining the inflammatory outcome. nih.gov

Emerging Research Frontiers and Translational Perspectives

Integration of Omics Technologies (e.g., Lipidomics, Metabolomics) in Holistic Investigations

Modern "omics" technologies, such as lipidomics and metabolomics, are revolutionizing the study of fatty acids like trans-10-heptadecenoic acid by enabling their analysis within the complex landscape of thousands of other molecules. waters.com These hypothesis-generating approaches allow for an unbiased screening of metabolites and lipids in biological samples, providing a holistic view of metabolic pathways and their responses to various stimuli. waters.com

Methodologies like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) are instrumental in these investigations, allowing for the high-throughput profiling and quantification of a wide array of fatty acids, including trans-10-heptadecenoic acid, in various biological matrices such as plasma and tissues. waters.comlcms.cz This comprehensive analysis helps to place individual fatty acids into a broader biological context, revealing their connections to other metabolic networks. waters.com For instance, metabolomic and transcriptomic analyses in tobacco leaves have utilized such techniques to identify and quantify different fatty acids, including cis-10-heptadecenoic acid and trans-10-pentadecenoic acid, across different cultivars and developmental stages. researchgate.net

Potential as a Biomarker in Health and Disease States

There is a growing body of research exploring the potential of various fatty acids as biomarkers for dietary intake and disease risk. While much of the focus has been on odd-chain fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) as markers for dairy fat consumption, the role of other fatty acids, including isomers of heptadecenoic acid, is also being investigated. mdpi.comtandfonline.commdpi.commilkgenomics.org

Studies have indicated that the fatty acid profile in the body can be influenced by diet and may reflect the risk of certain health conditions. tandfonline.com For example, circulating heptadecanoic acid has been associated with a lower risk of cardiovascular mortality, particularly from stroke. nih.gov However, the same study found a link to a higher risk of non-cardiovascular mortality. nih.gov This highlights the complexity of these relationships and the need for further research to understand the specific roles of different fatty acids.

The concentration of trans-10-heptadecenoic acid and its isomers can be influenced by various factors, including the composition of the gut microbiota and dietary intake. mdpi.com For instance, in ruminant animals, the synthesis of odd- and branched-chain fatty acids is dependent on specific rumen bacteria. mdpi.com In humans, while some fatty acids are considered biomarkers for the intake of ruminant-derived foods, the direct relationship between dietary consumption and plasma concentrations of specific isomers like trans-10-heptadecenoic acid is still an area of active investigation. tandfonline.commilkgenomics.org The Human Metabolome Database notes that trans-10-heptadecenoic acid has been identified in human blood and is considered part of the human exposome, which encompasses all exposures of an individual over a lifetime.

The table below summarizes findings from studies investigating the association of related fatty acids with various health outcomes.

| Fatty Acid | Associated Health Outcome | Study Finding |

| Heptadecanoic acid (C17:0) | Cardiovascular Mortality | Associated with lower risk, especially stroke mortality. nih.gov |

| Heptadecanoic acid (C17:0) | Non-Cardiovascular Mortality | Associated with a higher risk. nih.gov |

| Pentadecanoic acid (C15:0) | Total Mortality | Associated with a higher risk in some continuous analyses. nih.gov |

| trans-Palmitoleic acid | Total Mortality | No significant association. nih.gov |

| trans-Vaccenic acid | Type 2 Diabetes | Inversely associated with risk. diabetesjournals.org |

| cis-9, trans-11 CLA | Type 2 Diabetes | Positively associated with risk. diabetesjournals.org |

It is important to note that the physiological effects of fatty acids can be highly specific to the particular isomer and the food matrix in which they are consumed. reading.ac.uk Therefore, more research is needed to elucidate the specific role of trans-10-heptadecenoic acid as a potential biomarker.

Research into Dietary and Nutritional Intervention Strategies and their Impact on trans-10-Heptadecenoic Acid Levels

Research into how dietary and nutritional strategies affect the levels of trans-10-heptadecenoic acid is an emerging area of interest. Studies in animal models have shown that dietary supplementation can alter the fatty acid profile in various tissues. For instance, a study in aged laying hens demonstrated that supplementation with a Chinese herbal formula led to a decrease in the concentration of trans-10-heptadecenoic acid in egg yolks. nih.gov

In another study involving dolphins, a modified diet rich in certain types of fish led to a more than four-fold increase in the daily intake of heptadecanoic acid (C17:0). nih.gov This dietary change was associated with an increase in serum levels of C17:0 and an alleviation of metabolic syndrome indicators. nih.gov While this study focused on the saturated fatty acid C17:0, it highlights the principle that dietary interventions can significantly impact the levels of specific fatty acids in the body.

The table below illustrates the changes in daily fatty acid intake in the dolphin study. nih.gov

| Fatty Acid | Original Diet (mg/day) | Modified Diet (mg/day) |

| Heptadecanoic acid (C17:0) | 400 | 1,700 |

| Arachidonic acid (C20:4n6) | 2,000 | 5,000 |

| Behenic acid (C22:0) | No significant change | No significant change |

Furthermore, research in ruminants suggests that the fatty acid composition of their milk and tissues, which can be a source of trans-10-heptadecenoic acid for humans, is influenced by their diet. mdpi.comcaymanchem.com The type of forage, for example, can affect the odd- and branched-chain fatty acid profile in cow's milk. mdpi.com

In humans, the intake of dairy products is associated with circulating levels of odd-chain fatty acids. mdpi.com However, the relationship is complex, and other factors such as dietary fiber and fish consumption also play a role. mdpi.com The impact of specific dietary interventions on trans-10-heptadecenoic acid levels in humans is a field that requires further investigation to establish clear cause-and-effect relationships.

Q & A

Q. How can trans-10-Heptadecenoic acid be quantified in biological samples, and what methodological considerations are critical for accuracy?

Level: Basic Answer: Quantification typically involves gas chromatography-mass spectrometry (GC-MS) with methyl ester derivatization. Key steps include:

- Derivatization: Use 5% HCl methanol to convert free fatty acids to methyl esters at 80°C for 30 min, followed by hexane extraction .

- Calibration: Include internal standards (e.g., cis- and trans-10-Heptadecenoic acid) to account for recovery variability .

- Validation: Ensure linearity across expected concentration ranges (e.g., 0.12–28.55 mg/g in placental or serum studies) and assess matrix effects .

Q. What are the primary biological sources and roles of trans-10-Heptadecenoic acid in mammalian systems?

Level: Basic Answer:

- Sources: Found in ruminant fats, snake venoms (e.g., Crotalus atrox), and human serum, with concentrations influenced by diet and metabolic state .

- Roles: Modulates lipid metabolism and inflammation. In pigs, placental levels correlate with fetal growth phases (e.g., D40–D95 gestation stages) .

Advanced Research Questions

Q. How does trans-10-Heptadecenoic acid exert anti-inflammatory effects, and what experimental models best elucidate its mechanisms?

Level: Advanced Answer:

- Mechanisms: Reduces pro-inflammatory cytokines (TNF-α, IL-1β) via free radical scavenging and suppression of NF-κB signaling .

- Models:

Q. What experimental challenges arise when studying the biosynthesis and degradation pathways of trans-10-Heptadecenoic acid?

Level: Advanced Answer:

- Biosynthesis: Requires 2,4-dienyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase for polymerization into polyhydroxyalkanoates. Enzyme knockout studies (e.g., in Pseudomonas) reveal redundancy in pathways .

- Degradation: Multifunctional enzyme (MFE)-dependent hydration steps complicate kinetic analyses. Use isotopic tracing (e.g., ¹³C-labeled substrates) to track carbon flux .

- Technical hurdles: Low endogenous concentrations necessitate high-sensitivity LC-MS/MS or GC-MS protocols .

Q. How can researchers resolve contradictions in reported concentration ranges of trans-10-Heptadecenoic acid across studies?

Level: Advanced Answer:

- Standardization: Use certified reference materials (e.g., CAS 126761-43-1, purity >98%) and harmonize extraction protocols (e.g., solvent polarity, temperature) .

- Meta-analysis: Compare datasets from diverse biological contexts (e.g., placental vs. serum samples) to identify confounding variables like gestational stage or metabolic disease .

- Statistical rigor: Apply multivariate regression to adjust for covariates (e.g., total fatty acid pool size) .

Methodological Guidelines

Q. What strategies optimize solubility and stability of trans-10-Heptadecenoic acid in experimental assays?

Level: Basic Answer:

- Solubility: Prepare stock solutions in DMF, DMSO, or ethanol (30 mg/mL). For aqueous assays, dilute in PBS (1:7 ethanol:PBS) .

- Storage: Aliquot and store at -20°C (1-month stability) or -80°C (6-month stability). Avoid freeze-thaw cycles .

- Handling: Pre-warm solutions to 37°C and sonicate to prevent aggregation .

Q. How should researchers design studies to investigate the metabolic interplay between trans-10-Heptadecenoic acid and other fatty acids?

Level: Advanced Answer:

- Co-analysis: Use targeted lipidomics panels to quantify concurrent fatty acids (e.g., palmitic acid, oleic acid) and assess competitive enzyme binding .

- Pathway modeling: Apply flux balance analysis (FBA) to predict interactions in β-oxidation or desaturation pathways .

- Intervention studies: Administer isotopic tracers (e.g., ¹³C-glucose) in cell cultures to trace carbon incorporation into trans-10-Heptadecenoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.